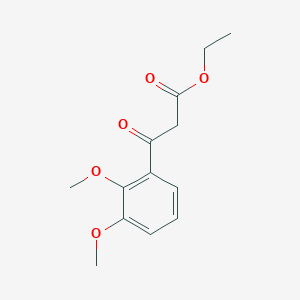
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
描述
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, also known as DPTH, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
作用机制
The exact mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is still being studied, but it is believed to act through multiple pathways. In cancer research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the activity of enzymes involved in cell proliferation and induce apoptosis through the activation of caspases. In neuroprotection, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to protect neurons from oxidative stress and inflammation. In anti-inflammatory activity, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the production of inflammatory cytokines by suppressing the activity of NF-κB.
Biochemical and Physiological Effects:
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to protect neurons from oxidative stress and inflammation. In anti-inflammatory activity, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, stability, and potential as a therapeutic agent. However, there are also limitations to using 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in lab experiments, including its limited solubility and potential toxicity at high doses.
未来方向
There are several future directions for research on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide. In cancer research, future studies could focus on optimizing the dose and delivery of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide for maximum efficacy. In neuroprotection, future studies could focus on the potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in treating neurodegenerative diseases. In anti-inflammatory activity, future studies could focus on the development of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide and its potential as a therapeutic agent.
Conclusion:
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound that has shown potential as a therapeutic agent in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide as a therapeutic agent.
科学研究应用
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been studied for its potential as a therapeutic agent in various fields, including cancer treatment, neuroprotection, and anti-inflammatory activity. In cancer research, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to have a protective effect on neurons and may have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory activity, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been shown to inhibit the production of inflammatory cytokines and may have potential in treating inflammatory diseases such as arthritis.
属性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-8(2)14(7)9-5-6-16-10(9)11(15)13-12/h3-6H,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXCOCLYNNCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384451 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
CAS RN |
666724-62-5 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)




